An In-depth Technical Guide to 8-(Benzyloxy)-2-chloroquinoline (CAS: 343788-51-2)
An In-depth Technical Guide to 8-(Benzyloxy)-2-chloroquinoline (CAS: 343788-51-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Benzyloxy)-2-chloroquinoline is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features—a quinoline core, a labile chlorine atom at the 2-position, and a benzyl-protected hydroxyl group at the 8-position—make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of 8-(Benzyloxy)-2-chloroquinoline is fundamental to its application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 343788-51-2 | [1] |
| Molecular Formula | C₁₆H₁₂ClNO | [1] |
| Molecular Weight | 269.72 g/mol | [1] |
| IUPAC Name | 2-chloro-8-(phenylmethoxy)quinoline | [1] |
| Appearance | Off-white to brown solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Inert atmosphere, 2-8°C |
Analytical Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the benzylic methylene protons (a singlet around 5.0-5.5 ppm), and the phenyl protons of the benzyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms, with the benzylic carbon appearing around 70 ppm and the quinoline carbons in the aromatic region.[3][4][5]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated exact mass of 269.0607.[1][6]
Synthesis of 8-(Benzyloxy)-2-chloroquinoline
The most logical and widely practiced synthetic route to 8-(Benzyloxy)-2-chloroquinoline involves a two-step process starting from 8-hydroxyquinoline. The key steps are the chlorination of the 2-position and the subsequent protection of the 8-hydroxyl group as a benzyl ether.
Diagram: Synthetic Pathway
Caption: Synthetic route to 8-(Benzyloxy)-2-chloroquinoline.
Step 1: Synthesis of 2-Chloro-8-hydroxyquinoline
The initial step involves the conversion of the 2-hydroxyquinoline (or its tautomeric form, quinolin-2(1H)-one) to the 2-chloro derivative. This is a standard transformation for which various chlorinating agents can be employed.
Protocol: Chlorination of 8-Hydroxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-hydroxyquinolin-2(1H)-one.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloro-8-hydroxyquinoline.
Step 2: Benzylation of 2-Chloro-8-hydroxyquinoline
The benzylation of the hydroxyl group is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.
Protocol: Benzylation of 2-Chloro-8-hydroxyquinoline
-
Reaction Setup: Dissolve 2-chloro-8-hydroxyquinoline in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for a short period to form the corresponding phenoxide.
-
Reagent Addition: Add benzyl bromide to the reaction mixture.
-
Heating: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 8-(benzyloxy)-2-chloroquinoline can be purified by column chromatography on silica gel to afford the final product.[7]
Reactivity and Synthetic Applications
The synthetic utility of 8-(Benzyloxy)-2-chloroquinoline stems from the differential reactivity of its functional groups. The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The benzyl ether at the 8-position is a stable protecting group that can be removed under specific conditions.
Diagram: Key Reactions of 8-(Benzyloxy)-2-chloroquinoline
Caption: Important synthetic transformations of the title compound.
Application in the Synthesis of Kinase Inhibitors: The Road to Crenolanib
A prime example of the importance of 8-(Benzyloxy)-2-chloroquinoline is its role as a key intermediate in the synthesis of potent kinase inhibitors such as Crenolanib.[8][9] Crenolanib is an inhibitor of platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers.[8]
The synthesis of Crenolanib and related analogues often involves a crucial Buchwald-Hartwig amination reaction at the 2-position of the quinoline core.[10][11]
Exemplary Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a reaction vessel, combine 8-(benzyloxy)-2-chloroquinoline, the desired amine (e.g., a protected aminopiperidine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., cesium carbonate or sodium tert-butoxide).
-
Solvent and Atmosphere: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Purge the vessel with an inert gas (argon or nitrogen).
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-aminoquinoline derivative.[11][12]
Debenzylation
The benzyl protecting group can be readily removed via catalytic hydrogenolysis to unveil the 8-hydroxy functionality, which is often crucial for the biological activity of the final molecule, enabling key interactions with the target protein.
Protocol: Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve the benzylated quinoline derivative in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst and wash the filter cake with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product.[13][14][15][16][17]
Safety and Handling
8-(Benzyloxy)-2-chloroquinoline should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[18]
Conclusion
8-(Benzyloxy)-2-chloroquinoline is a high-value synthetic intermediate with significant applications in the development of novel therapeutics. Its well-defined reactivity allows for the strategic introduction of various functionalities at the 2-position of the quinoline nucleus, while the benzyl protecting group at the 8-position provides the flexibility to unmask a critical hydroxyl group at a later synthetic stage. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its successful application in complex, multi-step synthetic campaigns aimed at discovering the next generation of targeted medicines.
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